5-tert-Butyl-2-methoxybenzene-1-carboximidamide dihydrochloride
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Overview
Description
5-tert-Butyl-2-methoxybenzene-1-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 1909348-44-2 . It has a molecular weight of 279.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O.2ClH/c1-12(2,3)8-5-6-10(15-4)9(7-8)11(13)14;;/h5-7H,1-4H3,(H3,13,14);2*1H . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Synthesis and Properties of Polyimides
Polyimide Synthesis Using tert-Butyl Substituents : Polyimides have been synthesized using monomers like 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene (BATB) with various aromatic tetracarboxylic dianhydrides. These polymers demonstrate high tensile strength, flexibility, and thermal stability, making them suitable for advanced material applications (Liaw & Liaw, 1996).
Development of Polyimides with Low Dielectric Constant : Novel polyimides containing tert-butyl side groups have shown low dielectric constants and high glass transition temperatures. The asymmetry introduced by di-tert-butyl groups enhances solubility and decreases intermolecular forces, benefiting applications in electronics (Chern & Tsai, 2008).
Fluorinated Polyimides with tert-Butyl Substituents : Fluorinated polyimides synthesized from diamines like 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene offer improved solubility, lower color intensity, and enhanced thermal stability. These properties make them attractive for applications requiring high-performance materials (Yang & Hsiao, 2004).
Applications in Lithium-Ion Batteries
- Overcharge Protection in Lithium-Ion Batteries : Compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene have been studied as redox shuttle additives for overcharge protection in lithium-ion batteries. These additives enhance battery safety and longevity (Zhang et al., 2010).
Development of Chemosensors
- Rhodamine-Based Dual Chemosensors : Rhodamine derivatives, such as those with tert-butyl substituents, have been developed as dual chemosensors for metal ions like Zn2+ and Al3+, offering distinct excitation and emission wavelengths. This has implications for environmental monitoring and analytical chemistry (Roy et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
5-tert-butyl-2-methoxybenzenecarboximidamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-12(2,3)8-5-6-10(15-4)9(7-8)11(13)14;;/h5-7H,1-4H3,(H3,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFGEZYUDJIGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)C(=N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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